molecular formula C18H21NO5S B4585186 N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide

Cat. No.: B4585186
M. Wt: 363.4 g/mol
InChI Key: IOYADMWXXTWVQB-UHFFFAOYSA-N
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Description

Its structure features a benzodioxole moiety linked to a butoxybenzenesulfonamide group, offering a unique scaffold for studying structure-activity relationships (SAR). The compound is part of a broader series of derivatives synthesized to investigate the effects of heteroaryl substitutions on physicochemical and biological properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-2-3-10-22-15-5-7-16(8-6-15)25(20,21)19-12-14-4-9-17-18(11-14)24-13-23-17/h4-9,11,19H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYADMWXXTWVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the butoxybenzenesulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

    Preparation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of Butoxybenzenesulfonamide Group: This step involves the reaction of the benzodioxole intermediate with butoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of this compound Derivatives

Compound Heteroaryl Group Molecular Weight (g/mol)* Hypothetical Solubility (mg/mL)*
5 Oxadiazole ~400 Low (hydrophobic core)
6 Thiadiazole ~416 Moderate (S-polarity)
7 Triazole ~399 High (N–H bonding sites)

Research Findings and Implications

  • Synthetic Flexibility : The route in enables rapid diversification, supporting SAR studies .
  • Crystallographic Robustness : Use of SHELX and ORTEP ensures high-resolution structural data, critical for rational drug design .
  • Hydrogen Bonding : Graph-set analysis () predicts how substituents influence crystal properties, guiding formulation development .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and insecticidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula: C14_{14}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight: 293.36 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties.

Antitumor Activity

A significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to exhibit notable cytotoxicity against the MCF7 breast cancer cell line with an IC50_{50} value of 32 µM. This suggests that the compound may act as a potential therapeutic agent in breast cancer treatment by inhibiting cell proliferation through mechanisms that require further elucidation .

Insecticidal Activity

In addition to its antitumor properties, research has indicated that compounds containing the 1,3-benzodioxole structure exhibit insecticidal activity. A related study focused on 1,3-benzodioxole acids demonstrated larvicidal effects against Aedes aegypti, a vector for several viral diseases. Although this compound was not directly tested in this context, the findings suggest that similar compounds could be explored for their potential as insecticides .

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Cytotoxic Mechanisms: Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Inhibition of Angiogenesis: Potential interference with the formation of new blood vessels that tumors require for growth.

Case Studies and Research Findings

StudyFindingsReference
De Sá-Junior et al. (2013)Cytotoxicity against MCF7 with IC50_{50} = 32 µM
Insecticidal EvaluationRelated compounds showed larvicidal activity against Aedes aegypti

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide

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